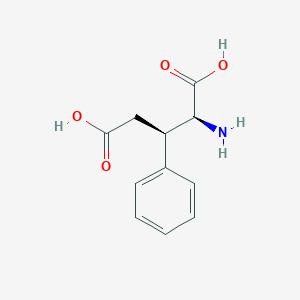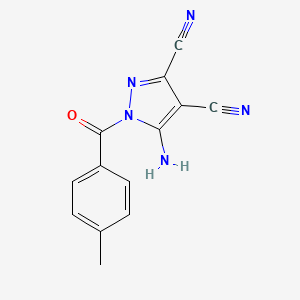![molecular formula C18H19IN4O2S B14173411 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, an iodine atom, a piperazinyl group, and a phenylsulfonyl group, which collectively contribute to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the iodine atom, the piperazinyl group, and the phenylsulfonyl group. Common reagents and conditions used in these reactions include:
Pyrrolo[2,3-b]pyridine Core Formation: This step may involve cyclization reactions using appropriate precursors.
Piperazinyl Group Addition: The piperazinyl group can be introduced through nucleophilic substitution reactions.
Phenylsulfonyl Group Addition: The phenylsulfonyl group can be added using sulfonylation reactions with reagents such as phenylsulfonyl chloride.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include appropriate solvents, catalysts, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a bromine atom instead of an iodine atom, which may result in different reactivity and properties.
1H-Pyrrolo[2,3-b]pyridine, 3-chloro-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a chlorine atom instead of an iodine atom, leading to variations in chemical behavior.
1H-Pyrrolo[2,3-b]pyridine, 3-fluoro-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-: This compound has a fluorine atom instead of an iodine atom, which may influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C18H19IN4O2S |
|---|---|
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-iodo-4-(4-methylpiperazin-1-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H19IN4O2S/c1-21-9-11-22(12-10-21)16-7-8-20-18-17(16)15(19)13-23(18)26(24,25)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
InChI-Schlüssel |
WRUTVWQRRYGSFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C3C(=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


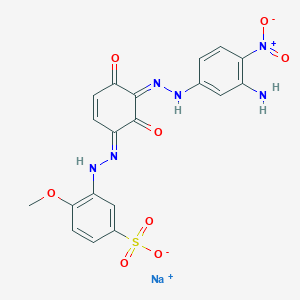

![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
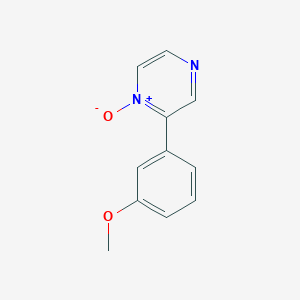


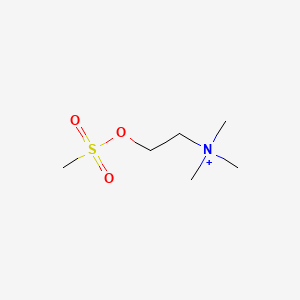
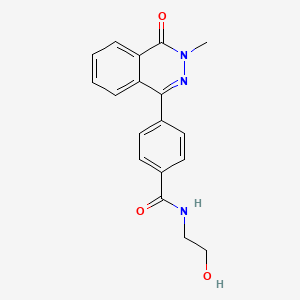
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)

